

Molecular weight and formula of Candesartan-d5

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In-Depth Technical Guide to Candesartan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of **Candesartan-d5**, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data and methodologies.

Core Molecular and Physical Properties

Candesartan-d5 is a stable, isotopically labeled form of Candesartan, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical methods.

Quantitative Data Summary



Property	Value	Citations
Chemical Formula	C24H15D5N6O3	[1][2][3]
Molecular Weight	445.48 g/mol	[2][3]
Exact Mass	445.19107225 Da	[1]
CAS Number	1189650-58-5	[1][2]
Appearance	Off-white to light brown solid	[4]
Melting Point	163-165 °C	
Purity	>95% (HPLC)	[2]
Storage Temperature	-20°C	[2][4]

Solubility Profile

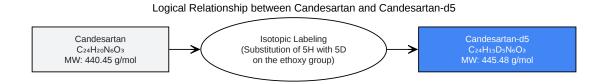
Solvent	Solubility	Citations
Water	Practically insoluble	
DMSO	100 mg/mL (with ultrasonic and warming)	[4]
Methanol	Slightly soluble	
Ethyl Acetate	Slightly soluble (with heating)	_
0.1 N Sodium Hydroxide	Soluble	_
Dimethyl Formamide (DMF)	Soluble	_
Acetonitrile	Soluble	[5]

Structural Elucidation and Isotopic Labeling

The defining feature of **Candesartan-d5** is the presence of five deuterium atoms on the ethoxy group, specifically at the 1,1,2,2,2-positions. This is chemically described as 2-(1,1,2,2,2-pentadeuterioethoxy)-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid[1][2].



The structural relationship between Candesartan and its deuterated form is illustrated below.



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Caption: Relationship between Candesartan and Candesartan-d5.

Experimental Protocols

While a specific, detailed synthesis protocol for **Candesartan-d5** is not publicly available, a plausible synthetic route would involve the use of deuterated ethanol (ethanol-d6) in the final steps of a known Candesartan synthesis pathway. The general synthesis of Candesartan involves multiple steps, including the formation of the benzimidazole ring and the biphenyl tetrazole moiety[6].

General Purification Protocol (Adapted from Candesartan Purification)

Purification of Candesartan analogs typically involves recrystallization and chromatographic techniques.

- Recrystallization:
 - Dissolve the crude Candesartan-d5 in a suitable solvent mixture, such as toluene and methanol, at an elevated temperature (e.g., 60°C)[7].
 - Allow the solution to cool gradually to room temperature to induce crystallization[7].



- Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum[7].
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - For higher purity, preparative reverse-phase HPLC can be employed.
 - A typical mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.
 - The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and acetonitrile[5].
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Internal Standard: For quantitative analysis, an appropriate internal standard should be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the preferred method for quantifying **Candesartan-d5** in biological matrices due to its high sensitivity and selectivity.

- Chromatography: Ultra-high-performance liquid chromatography (UPLC) is often used for rapid analysis[5].
 - Column: A suitable C18 column.



- Mobile Phase: A typical mobile phase would be a mixture of methanol or acetonitrile and an aqueous solution of ammonium acetate or formate[8].
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Candesartan[8].
 - Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transition for Candesartan-d5 would be monitored. For example, a possible transition could be from the deprotonated molecule [M-H]⁻ to a specific fragment ion. A reported transition for a similar deuterated standard (Candesartan-d4) is m/z 445.0 → 267.1[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

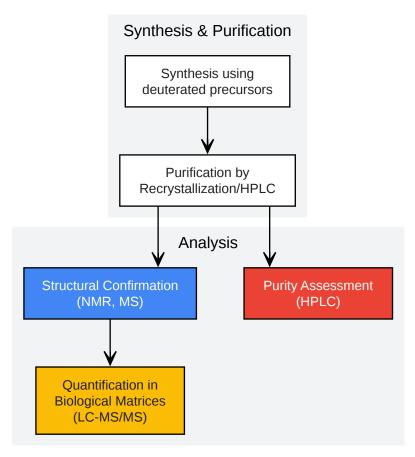
NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels.

- ¹H NMR: The proton NMR spectrum of **Candesartan-d5** would be expected to be very similar to that of Candesartan, with the notable absence of the signals corresponding to the ethoxy group protons.
- ¹³C NMR: The carbon-13 NMR spectrum would show the signals for the carbon atoms of the deuterated ethoxy group as multiplets due to C-D coupling.
- ²H NMR (Deuterium NMR): This technique would directly show a signal corresponding to the deuterium atoms on the ethoxy group, confirming their presence and location.

The workflow for the analysis of **Candesartan-d5** in a research setting is depicted below.



Analytical Workflow for Candesartan-d5



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Caption: General analytical workflow for Candesartan-d5.

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Foundational & Exploratory





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